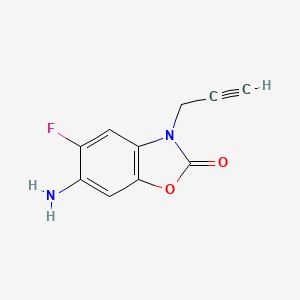
6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation with Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propargyl group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: The amino and fluorine groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of benzoxazole compounds are often investigated for their therapeutic potential. This compound could be studied for its efficacy in treating specific diseases or conditions.
Industry
In the industrial sector, the compound might be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom may enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-5-fluoro-1,3-benzoxazole: Lacks the propargyl group but shares the core structure.
5-Fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one: Lacks the amino group but has similar structural features.
6-Amino-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one: Lacks the fluorine atom but retains the amino and propargyl groups.
Uniqueness
The unique combination of amino, fluorine, and propargyl groups in 6-Amino-5-fluoro-3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
815608-96-9 |
|---|---|
Formule moléculaire |
C10H7FN2O2 |
Poids moléculaire |
206.17 g/mol |
Nom IUPAC |
6-amino-5-fluoro-3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7FN2O2/c1-2-3-13-8-4-6(11)7(12)5-9(8)15-10(13)14/h1,4-5H,3,12H2 |
Clé InChI |
BFUTXLWFHRVHKP-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C2=C(C=C(C(=C2)F)N)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)

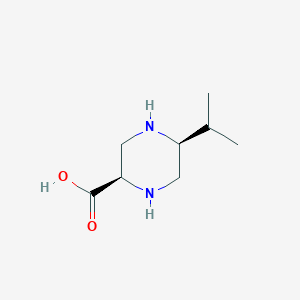
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
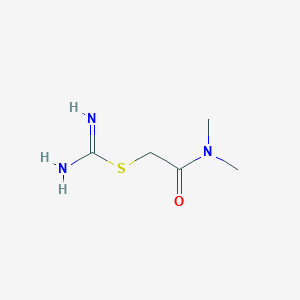


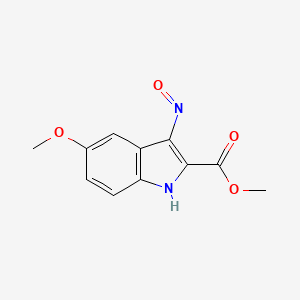
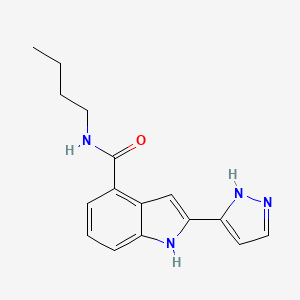
![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
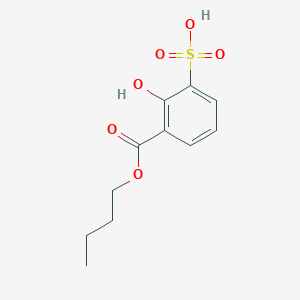
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)
